2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
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Overview
Description
2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound with a molecular formula of C20H19BrO5 This compound is characterized by the presence of a benzofuran ring, a bromobenzoyl group, and a methoxyethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The bromobenzoyl group is then introduced via a Friedel-Crafts acylation reaction using 2-bromobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the methoxyethyl ester group is attached through esterification reactions involving methoxyethanol and a suitable esterification agent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted benzofuran derivatives .
Scientific Research Applications
2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its chemical structure. The bromobenzoyl group may facilitate binding to certain enzymes or receptors, while the benzofuran core could contribute to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoyl chloride: Shares the methoxybenzoyl group but lacks the benzofuran ring and bromine atom.
5-((2-Bromobenzoyl)amino)-N-(2-methoxyethyl)-2-(4-methyl-1-piperidinyl)benzamide: Contains a similar bromobenzoyl group but differs in the overall structure and functional groups.
Uniqueness
2-Methoxyethyl 5-((2-bromobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is unique due to its combination of a benzofuran ring, bromobenzoyl group, and methoxyethyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
2-methoxyethyl 5-(2-bromobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO6/c1-12-18(20(23)25-10-9-24-2)15-11-13(7-8-17(15)26-12)27-19(22)14-5-3-4-6-16(14)21/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVVUTFNFMWDSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3Br)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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